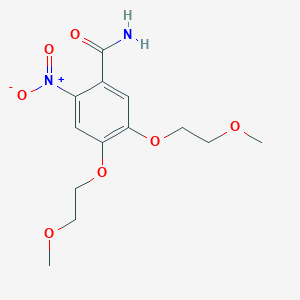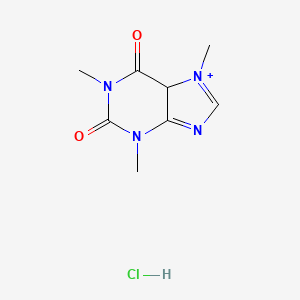
4,5-Bis(2-methoxyethoxy)-2-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Bis(2-methoxyethoxy)-2-nitrobenzamide is an organic compound with the molecular formula C13H16N2O6. It is known for its role as an impurity in Erlotinib, a drug used in the treatment of non-small cell lung cancer . This compound is characterized by its nitrobenzamide structure, which includes two methoxyethoxy groups attached to the benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of strong acids and controlled temperatures to ensure the selective nitration of the benzene ring .
Industrial Production Methods
In an industrial setting, the production of 4,5-Bis(2-methoxyethoxy)-2-nitrobenzamide may involve large-scale nitration processes followed by purification steps such as recrystallization or chromatography to obtain the desired purity. The use of automated reactors and precise control of reaction parameters are crucial to achieving consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Bis(2-methoxyethoxy)-2-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxyethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used under anhydrous conditions.
Major Products Formed
Reduction: The major product is the corresponding amine derivative.
Substitution: The products depend on the substituents introduced during the reaction.
Applications De Recherche Scientifique
4,5-Bis(2-methoxyethoxy)-2-nitrobenzamide has several applications in scientific research:
Chemistry: It is used as a reference standard and impurity marker in the synthesis and analysis of Erlotinib.
Biology: The compound is studied for its potential biological activities and interactions with cellular targets.
Medicine: As an impurity in Erlotinib, it is important for quality control and regulatory compliance in pharmaceutical manufacturing.
Mécanisme D'action
The mechanism of action of 4,5-Bis(2-methoxyethoxy)-2-nitrobenzamide is primarily related to its role as an impurity in Erlotinib. Erlotinib is a tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR). The presence of this impurity can affect the overall efficacy and safety profile of the drug. The molecular targets and pathways involved include the inhibition of EGFR signaling, which is crucial for the proliferation and survival of cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile: Another impurity in Erlotinib with a similar structure but different functional groups.
Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate: A related compound with an ester functional group instead of an amide.
Uniqueness
4,5-Bis(2-methoxyethoxy)-2-nitrobenzamide is unique due to its specific functional groups and its role as an impurity in Erlotinib. Its presence and concentration in pharmaceutical formulations are critical for ensuring the safety and efficacy of the drug .
Propriétés
IUPAC Name |
4,5-bis(2-methoxyethoxy)-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O7/c1-19-3-5-21-11-7-9(13(14)16)10(15(17)18)8-12(11)22-6-4-20-2/h7-8H,3-6H2,1-2H3,(H2,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHLYYHRXEBOXGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C(=C1)C(=O)N)[N+](=O)[O-])OCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20855973 |
Source


|
| Record name | 4,5-Bis(2-methoxyethoxy)-2-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20855973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1172625-04-5 |
Source


|
| Record name | 4,5-Bis(2-methoxyethoxy)-2-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20855973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-hydroxy-5,9-dimethyl-3-methylidene-3aH,4H,6H,7H,8H,8aH,9H,9aH-naphtho[2,3-b]furan-2-one](/img/structure/B12326299.png)


![L-Methionine, N-[[2-(ethylthio)-3-pyridinyl]carbonyl]-](/img/structure/B12326331.png)

![1H-Pyrazole, 1-acetyl-4-bromomethyl[1,2,2,2-tetrafluoro-1-(heptafluoropropoxy)ethyl]-(9CI)](/img/structure/B12326350.png)


![2,3,9-trimethoxy-13-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-10-ol](/img/structure/B12326359.png)
![2-[4-[3,7-dihydroxy-2,3-bis(hydroxymethyl)-6-methoxy-2,4-dihydro-1H-naphthalen-1-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12326363.png)



